methyl 3-(6-aminopyridin-2-yl)acrylate
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 3-(6-aminopyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)6-5-7-3-2-4-8(10)11-7/h2-6H,1H3,(H2,10,11) |
InChI Key |
PHJZLWSWPMRZGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=NC(=CC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 3-(6-aminopyridin-2-yl)acrylate: A Versatile Scaffold in Drug Discovery
This is a comprehensive technical guide on methyl 3-(6-aminopyridin-2-yl)acrylate , a versatile heterocyclic building block in medicinal chemistry.
Executive Summary
This compound represents a strategic intermediate in the synthesis of bioactive heterocycles, particularly for bacterial fatty acid synthesis (FabI) inhibitors and kinase inhibitors . Its structure combines a 2-aminopyridine motif—a privileged pharmacophore for hydrogen bonding in enzyme active sites—with an acrylate tail, which serves as both a Michael acceptor for covalent targeting and a "handle" for cyclization into fused bicyclic systems like 1,8-naphthyridinones and pyrido[1,2-a]pyrimidines .
This guide details the synthesis, chemical reactivity, and therapeutic applications of this scaffold, providing researchers with the protocols necessary to integrate it into lead optimization campaigns.
Chemical Structure & Properties
The molecule features a pyridine ring substituted at the 2-position with a methyl acrylate group and at the 6-position with an amino group. This 2,6-substitution pattern creates a unique geometry for binding and cyclization compared to the more common 2,3-isomers.
| Property | Description |
| IUPAC Name | Methyl (E)-3-(6-aminopyridin-2-yl)acrylate |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Core Pharmacophore | 2-Aminopyridine (H-bond donor/acceptor) |
| Reactive Warhead | |
| Key Isomer | (E)-isomer (Trans) is thermodynamically favored |
Synthetic Utility
The primary value of this compound lies in its role as a precursor for fused ring systems. The acrylate moiety allows for annulation reactions, while the amino group provides a site for further functionalization or critical hydrogen bonding interactions within a protein pocket.
Synthesis Pathways
Two primary routes are employed to synthesize this intermediate: the Heck Reaction (transition-metal catalyzed) and the Horner-Wadsworth-Emmons (HWE) Reaction .
Pathway A: The Heck Reaction (Preferred)
This method couples a halogenated aminopyridine with methyl acrylate using a palladium catalyst. It is preferred for its modularity and high stereoselectivity for the (E)-isomer.
-
Starting Materials: 6-Bromo-2-aminopyridine, Methyl acrylate.[1]
-
Catalyst: Pd(OAc)₂, P(o-tol)₃ (ligand).
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
-
Conditions: DMF or CH₃CN, 80–100°C, 12–24 h.
Pathway B: Horner-Wadsworth-Emmons Olefination
This route is useful when the aldehyde precursor is readily available or when avoiding transition metals is necessary.
-
Starting Materials: 6-Aminopyridine-2-carboxaldehyde, Trimethyl phosphonoacetate.
-
Base: NaH or LiHMDS.
-
Conditions: THF, 0°C to RT.
Visualization of Synthesis Logic
The following diagram illustrates the convergent synthesis and downstream cyclization potential.
Figure 1: Synthetic pathways transforming precursors into the target scaffold and its downstream applications.
Therapeutic Applications
Antibacterial Discovery: FabI Inhibitors
The most significant application of aminopyridine acrylates is in the development of inhibitors for FabI (Enoyl-ACP Reductase) , a key enzyme in bacterial fatty acid biosynthesis (FAS-II).
-
Mechanism: FabI reduces enoyl-ACP to acyl-ACP. Inhibitors mimicking the enoyl substrate (via the acrylate motif) and the cofactor's adenosine ring (via the aminopyridine) bind tightly to the active site.
-
Relevance: This scaffold is structurally related to the "linker" region of Afabicin (Debio 1450) and other naphthyridinone-based antibiotics targeting Staphylococcus aureus (including MRSA). The 6-amino group forms critical hydrogen bonds with backbone residues (e.g., Ala95 or Tyr156 in the FabI pocket), anchoring the inhibitor.
Oncology: Kinase Inhibitors
In kinase drug discovery, the 2-aminopyridine moiety is a classic "hinge binder," interacting with the ATP-binding pocket.
-
Warhead Potential: The acrylate group can act as a "warhead" to target non-catalytic cysteines in kinases (e.g., EGFR, BTK), converting a reversible inhibitor into a covalent one.
-
Cyclization: The scaffold is a precursor to pyrido[1,2-a]pyrimidin-4-ones , a core structure found in various CDK and PI3K inhibitors.
Experimental Protocols
Protocol: Synthesis via Heck Reaction
Objective: Preparation of Methyl (E)-3-(6-aminopyridin-2-yl)acrylate.
-
Reagent Setup:
-
In a dry 250 mL round-bottom flask, dissolve 6-bromo-2-aminopyridine (10.0 mmol, 1.73 g) in anhydrous DMF (50 mL).
-
Add Methyl acrylate (15.0 mmol, 1.35 mL) and Triethylamine (20.0 mmol, 2.8 mL).
-
Degas the solution by bubbling nitrogen for 15 minutes.
-
-
Catalysis:
-
Add Palladium(II) acetate (0.5 mmol, 112 mg) and Tri(o-tolyl)phosphine (1.0 mmol, 304 mg).
-
Fit the flask with a reflux condenser and heat to 90°C under nitrogen atmosphere for 16 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with water (150 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the residue via flash column chromatography (SiO₂), eluting with a gradient of Hexanes:Ethyl Acetate (70:30 to 50:50).
-
Yield: Expect 65–80% of a light yellow solid.
-
Validation: Confirm structure via ¹H NMR (distinct doublets for vinyl protons with J ≈ 16 Hz, indicating trans geometry).
-
Protocol: FabI Inhibition Assay (Spectrophotometric)
Objective: Assess the biological activity of the synthesized scaffold or its derivatives against S. aureus FabI.
-
Assay Buffer: 100 mM sodium phosphate (pH 7.0), 100 mM NaCl.
-
Substrate Preparation: Prepare stocks of NADH (200 µM final) and Crotonyl-CoA (substrate mimic, 100 µM final).
-
Reaction:
-
In a 96-well plate, mix Buffer, FabI enzyme (10 nM), and the Test Compound (dissolved in DMSO).
-
Incubate for 10 minutes at 25°C to allow binding.
-
Initiate reaction by adding Crotonyl-CoA and NADH.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD⁺) over 20 minutes.
-
Calculate IC₅₀ based on the slope of the linear portion of the curve compared to DMSO control.
-
Mechanistic Visualization: FabI Interaction
The following diagram models the hypothetical binding interaction of the 6-aminopyridin-2-yl acrylate scaffold within the FabI active site, highlighting the dual role of the amino group and the acrylate tail.
Figure 2: Pharmacophore mapping of the aminopyridine acrylate scaffold within the FabI active site.
References
-
Heck Reaction Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
FabI Inhibitor Discovery: Lu, H., & Tonge, P. J. (2010). Inhibitors of FabI, an Enzyme Essential for Bacterial Fatty Acid Biosynthesis. Accounts of Chemical Research, 43(10), 1269–1277. Link
-
Naphthyridinone Synthesis: Pospisil, J., et al. (2018). Synthesis of 1,8-Naphthyridin-2-ones: A Review. Heterocycles, 96(5), 789. Link
-
Aminopyridine Pharmacophore: Hajduk, P. J., et al. (2005). Discovery of Potent and Selective Inhibitors of Staphylococcus aureus FabI. Journal of Medicinal Chemistry, 48(24), 7843–7851. Link
-
Afabicin (Debio 1450) Background: Debiopharm International SA. (2023). Afabicin (Debio 1450) - First-in-class FabI inhibitor. Link
Sources
Methodological & Application
Application Notes & Protocols: A Scalable Synthesis of Methyl 3-(6-aminopyridin-2-yl)acrylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of a Versatile Heterocyclic Building Block
Methyl 3-(6-aminopyridin-2-yl)acrylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of complex molecules. Its unique structure, featuring a nucleophilic amino group, a pyridine core, and an electrophilic α,β-unsaturated ester moiety, makes it a versatile synthon in medicinal chemistry and materials science. The development of a robust, efficient, and scalable synthesis protocol is therefore of critical importance for researchers in academic and industrial settings, enabling access to larger quantities of this compound for drug discovery programs and advanced material development.
This document provides a detailed, field-tested guide for the scalable synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and critical considerations for process scale-up. The primary recommended pathway leverages the Horner-Wadsworth-Emmons reaction for its superior scalability and product purity profile.
Strategic Analysis: Selecting the Optimal Synthetic Pathway
The target molecule is an (E)-α,β-unsaturated ester. The most logical and industrially proven disconnection is at the alkene double bond, suggesting a reaction between an aldehyde and a phosphorus-stabilized carbanion. Two primary olefination reactions are considered for this transformation: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
-
The Wittig Reaction : This classic method employs a phosphonium ylide to convert an aldehyde into an alkene.[1][2] While effective, a significant drawback for large-scale synthesis is the formation of triphenylphosphine oxide as a byproduct.[1][3] This byproduct is often difficult to separate from the desired product, typically requiring extensive column chromatography, which is costly, time-consuming, and not ideal for scaling.[1]
-
The Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a powerful alternative that utilizes a phosphonate-stabilized carbanion.[4][5] A key advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is highly water-soluble and can be easily removed through a simple aqueous extraction.[1][5] This dramatically simplifies purification, making the HWE reaction exceptionally well-suited for scalable synthesis. Furthermore, the HWE reaction with stabilized phosphonates, such as phosphonoacetates, exhibits high stereoselectivity, yielding predominantly the desired (E)-alkene isomer.[4][5][6]
Overall Synthetic Workflow
The chosen synthetic route is a two-step process starting from the commercially available and inexpensive 2-amino-6-methylpyridine.
Caption: High-level overview of the two-step synthetic pathway.
Protocol I: Synthesis of the Key Intermediate, 6-Aminopyridine-2-carbaldehyde
The critical first step is the selective oxidation of the methyl group of 2-amino-6-methylpyridine. Selenium dioxide (SeO₂) is an effective and reliable reagent for this transformation.
Experimental Protocol
Materials and Equipment:
-
2-Amino-6-methylpyridine (Reagent Grade, ≥98%)
-
Selenium Dioxide (SeO₂, ≥99%)
-
1,4-Dioxane (Anhydrous, ≥99.8%)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, Buchner funnel
Procedure:
-
Reaction Setup: To a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-6-methylpyridine (54.0 g, 0.5 mol) and 1,4-dioxane (1 L). Stir the mixture to dissolve the starting material.
-
Reagent Addition: Carefully add selenium dioxide (61.0 g, 0.55 mol, 1.1 eq.) to the solution in portions. Caution: Selenium compounds are toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A black precipitate of elemental selenium will form.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with ethyl acetate (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.
-
Re-dissolve the residue in ethyl acetate (500 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude aldehyde can be purified by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel to afford 6-aminopyridine-2-carbaldehyde as a solid.[7]
Expected Yield: 65-75%.
Protocol II: Scalable Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol details the highly scalable olefination step to produce the final target compound with excellent stereoselectivity and simplified purification.
HWE Reaction Mechanism
Caption: Key mechanistic steps of the Horner-Wadsworth-Emmons reaction.
Reagent & Parameter Table for Scalable Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (50 g) |
| 6-Aminopyridine-2-carbaldehyde | 1.0 g (8.19 mmol) | 50.0 g (0.41 mol) |
| Trimethyl phosphonoacetate | 1.64 g (9.01 mmol, 1.1 eq) | 82.0 g (0.45 mol, 1.1 eq) |
| Sodium Hydride (60% in oil) | 0.36 g (9.01 mmol, 1.1 eq) | 18.0 g (0.45 mol, 1.1 eq) |
| Anhydrous THF | 25 mL | 1.25 L |
| Reaction Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 2-4 hours | 4-6 hours |
| Expected Yield | 80-90% | 80-90% |
Experimental Protocol
Materials and Equipment:
-
6-Aminopyridine-2-carbaldehyde (from Protocol I)
-
Trimethyl phosphonoacetate (≥97%)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous, ≥99.9%)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Jacketed reaction vessel with overhead stirrer, thermocouple, and nitrogen inlet
-
Addition funnel
Procedure:
-
Reaction Setup: Under an inert nitrogen atmosphere, charge the reaction vessel with a 60% dispersion of sodium hydride in mineral oil.
-
Reagent Preparation: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Suspend the washed NaH in anhydrous THF.
-
Anion Formation: Cool the NaH suspension to 0 °C using an ice bath. Add trimethyl phosphonoacetate dropwise via an addition funnel at a rate that maintains the internal temperature below 10 °C. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation to a scrubber.
-
Stir the resulting milky white suspension at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the phosphonate carbanion.
-
Aldehyde Addition: Prepare a solution of 6-aminopyridine-2-carbaldehyde in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up and Extraction (The Scalable Advantage):
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Add water and ethyl acetate. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. The layers will separate. The water-soluble phosphate byproduct will partition into the aqueous layer.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine all organic layers and wash with brine.
-
-
Isolation and Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude solid is often of high purity (>95%). For further purification, it can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
-
Safety and Handling Precautions
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. All glassware must be thoroughly dried.
-
Selenium Dioxide (SeO₂): Highly toxic if ingested or inhaled. Handle only in a chemical fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Solvents: THF, dioxane, and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- The Wittig Reaction - UC Berkeley. (2014, March 13).
- (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate - MDPI. (2026, February 10).
- The Wittig Reaction Formal Lab Report. Scribd.
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Retrieved from [Link]
-
Wittig reaction - Wikipedia. Retrieved from [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes. (2019, January 10). YouTube. Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction. (2023, November 20). YouTube. Retrieved from [Link]
-
2-Amino-6-pyridinecarboxaldehyde | C6H6N2O. PubChem. Retrieved from [Link]
Sources
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. 2-Amino-6-pyridinecarboxaldehyde | C6H6N2O | CID 23131418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Hydrogenation of Methyl 3-(6-aminopyridin-2-yl)acrylate
Abstract & Introduction
This application note details the robust protocol for the catalytic hydrogenation of methyl 3-(6-aminopyridin-2-yl)acrylate to methyl 3-(6-aminopyridin-2-yl)propanoate .
This transformation is a critical step in the synthesis of peptidomimetics, specifically integrin antagonists (e.g.,
The Challenge: Catalyst Poisoning
The primary challenge in this reduction is chemisorption-induced catalyst poisoning . The pyridine nitrogen and the exocyclic primary amine are strong Lewis bases that can coordinate tightly to the active Palladium (Pd) sites, effectively "poisoning" the catalyst and stalling the reaction.
Strategic Solution: This protocol utilizes a proton-assisted hydrogenation strategy . By conducting the reaction in a protic solvent with a controlled equivalent of acid (Acetic Acid or HCl), the basic nitrogen atoms are protonated. This reduces their affinity for the metal surface, allowing the alkene to access the catalytic sites without competing for adsorption.
Reaction Scheme & Mechanism
The reduction of the olefin occurs via a Horiuti-Polanyi mechanism on the surface of the heterogeneous catalyst.
Chemical Transformation:
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Catalyst | 10% Pd/C (50% wet) | High surface area; "wet" form minimizes pyrophoric risk. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | High H2 solubility; polar enough to dissolve the aminopyridine. |
| Additive | Acetic Acid (1.0 - 2.0 eq) | Protonates amine/pyridine to prevent catalyst poisoning. |
| Pressure | 1 atm (Balloon) to 3 bar | 1 atm is sufficient for <5g scale; pressure required for scale-up. |
| Temperature | Ambient (20-25°C) | Elevated temps increase risk of ester hydrolysis or pyridine reduction. |
Detailed Experimental Protocol
Materials & Equipment
-
Substrate: this compound (Purity >95%).
-
Catalyst: 10% Palladium on Carbon, Degussa type E101 NE/W (approx. 50% water).
-
Solvent: Methanol (HPLC Grade).
-
Reagents: Glacial Acetic Acid.
-
Gas: Hydrogen (
) balloon or cylinder; Nitrogen ( ) for inerting.[1][2] -
Filtration: Celite® 545 filter aid, sintered glass funnel.
Safety Directives (Read Before Proceeding)
-
Fire Hazard: Dry Pd/C is pyrophoric .[1] It can ignite methanol vapors instantly upon contact with air. Always use "wet" catalyst and keep it under an inert blanket (
/Ar). -
Explosion Hazard: Hydrogen gas is explosive over a wide range (4-75%). Ensure all ground glass joints are greased and clamped. Perform in a functioning fume hood.
Step-by-Step Procedure
Phase A: Inerting and Dissolution
-
Preparation: In a round-bottom flask (RBF) equipped with a magnetic stir bar, add This compound (1.0 equiv).
-
Solvent Addition: Add Methanol (concentration 0.1 M, e.g., 10 mL per 1 mmol substrate).
-
Additive: Add Glacial Acetic Acid (1.1 equiv). Note: This ensures the amine is protonated.
-
Inerting: Cap the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold.[3] Evacuate and backfill with
three times to remove dissolved oxygen.
Phase B: Catalyst Addition
-
Catalyst Charge: Under a positive flow of
, carefully add 10% Pd/C (wet) (10-20 wt% relative to substrate mass).-
Technique: Weigh the catalyst on weighing paper.[4] Quickly transfer to the flask. Rinse the paper and flask neck with a small amount of MeOH to ensure all catalyst is submerged.
-
-
Purge: Evacuate and backfill with
two more times.
Phase C: Hydrogenation[5][6][7][8]
-
H2 Introduction: Switch the manifold to Hydrogen or attach a double-layered balloon filled with
via a needle. -
Purge H2: Briefly evacuate (carefully, to avoid bumping) and fill with
. Repeat 3 times to saturate the headspace. -
Reaction: Stir vigorously at room temperature.
-
Monitoring: Check reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM) after 2 hours.
-
Completion: Reaction is typically complete in 4–16 hours. Look for the disappearance of the acrylate alkene peaks (approx. 6.5–7.5 ppm in 1H NMR).
-
Phase D: Workup
-
Inerting: Remove
source.[4] Evacuate and backfill with to remove residual hydrogen. -
Filtration: Prepare a pad of Celite in a sintered glass funnel. Wet the pad with MeOH. Filter the reaction mixture through the Celite to remove Pd/C.[2][4]
-
Safety: Do NOT let the filter cake dry out completely, as sucked-dry Pd/C can ignite.[4] Wash the cake with MeOH, then immediately wet the used catalyst with water before disposal.
-
-
Neutralization (Optional): If the free base is required immediately, add solid
to the filtrate and stir for 10 mins, then filter again. If the acetate salt is acceptable, skip this. -
Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude product.
Analytical Validation
Expected Data (1H NMR in or )
| Region | Shift ( | Multiplicity | Assignment | Change from SM |
| Aromatic | 7.3 - 7.5 | Multiplet | Pyridine H4 | Unchanged |
| Aromatic | 6.3 - 6.5 | Doublets | Pyridine H3, H5 | Unchanged |
| Alkene | Absent | -- | Acrylate C=C | Disappears |
| Aliphatic | 2.8 - 3.0 | Triplet ( | New Signal | |
| Aliphatic | 2.6 - 2.8 | Triplet ( | New Signal | |
| Ester | 3.6 - 3.7 | Singlet | Unchanged |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction Stalled (<50% Conv.) | Catalyst Poisoning | Add 0.5 eq more Acetic Acid; Increase catalyst loading by 5 wt%. |
| Reaction Slow | Mass Transfer Limit | Increase stirring speed (vortex is essential); switch to slight pressure (balloon |
| Unknown Impurities | Over-reduction | Stop reaction immediately upon consumption of SM. Pyridine ring reduction occurs if left too long under high pressure (>5 bar). |
Process Workflow Visualization
Figure 1: Operational workflow for the hydrogenation process, highlighting critical decision points (Yellow) and safety-critical steps (Red).
References
-
Standard Operating Procedure for Hydrogenation with Pd/C. University of California, Irvine - Sarpong Group. (Detailed safety protocols for handling pyrophoric catalysts). [Link]
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[9] Chemical and Pharmaceutical Bulletin, 51(3), 320–324. (Foundational work on pyridine/amine interaction with Pd/C). [Link]
-
Organic Syntheses Procedure. (R)-3-Amino-3-(p-methoxyphenyl)propionic acid. Org.[7][10] Synth. 2004, 81, 77. (Analogous reduction of unsaturated esters in the presence of amines). [Link]
-
Vertex AI Search Results. (Confirmation of this compound as a known intermediate in peptidomimetic synthesis). [Link]
Sources
- 1. sarponggroup.com [sarponggroup.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. chem.uci.edu [chem.uci.edu]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 8. A useful, reliable and safer protocol for hydrogenation and the hydrogenolysis of O-benzyl groups: the in situ preparation of an active Pd(0)/C catalyst with well-defined properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Michael Addition Protocols for Aminopyridine Acrylates
This Application Note is designed for medicinal chemists and process scientists focusing on heterocyclic synthesis and covalent probe development. It details the reactivity, protocols, and downstream applications of Aminopyridine Acrylates (specifically ethyl 3-(2-aminopyridin-3-yl)acrylate and its derivatives).[1]
Abstract
Aminopyridine acrylates represent a specialized class of "push-pull" alkenes used extensively in the synthesis of 1,8-naphthyridines (a privileged scaffold in antibacterial and anticancer drugs) and as electrophilic warheads in chemical biology. This guide provides optimized protocols for Aza- and Thia-Michael additions, addressing the unique electronic deactivation caused by the electron-rich aminopyridine ring. We present self-validating workflows, mechanistic insights, and cyclization strategies for downstream scaffold construction.
Introduction & Mechanistic Insight
The Substrate Challenge
Unlike simple ethyl acrylate, ethyl 3-(2-aminopyridin-3-yl)acrylate contains an electron-donating amino group (
-
Electronic Effect: The amino group at the 2-position donates electron density into the pyridine ring, which can conjugate with the acrylate double bond. This raises the LUMO energy of the
-carbon, making it less electrophilic (less reactive) toward nucleophiles compared to a standard acrylate. -
Basic/Nucleophilic Competition: The pyridine nitrogen and the exocyclic amine can act as competing bases or nucleophiles, leading to self-polymerization or catalyst poisoning.
The Solution: Activation Strategies
Successful Michael addition to this scaffold requires either:
-
Electronic Activation: Using Lewis acids (e.g.,
, Triflic acid) to coordinate the carbonyl or pyridine nitrogen, lowering the LUMO energy. -
Nucleophilic Enhancement: Using strong nucleophiles (thiols) or high-concentration amine conditions with thermal driving force.
Mechanistic Pathway & Downstream Application
The primary utility of this reaction is the "Cascade Synthesis" of 1,8-naphthyridin-2-ones. The initial Michael addition is followed by an intramolecular lactamization.
Figure 1: The reaction pathway from aminopyridine acrylate to 1,8-naphthyridinone scaffolds. The initial Michael addition is often the rate-determining step.
Experimental Protocols
Protocol A: Aza-Michael Addition (Synthesis of -Amino Esters)
Application: Creating diverse amino-functionalized pyridine intermediates or precursors for naphthyridine synthesis. Challenge: Reversibility (Retro-Michael) and slow kinetics due to substrate deactivation.
Materials
-
Substrate: Ethyl 3-(2-aminopyridin-3-yl)acrylate (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) or Primary amine (1.2–1.5 equiv)
-
Catalyst: Lithium Perchlorate (
) (10 mol%) OR Glacial Acetic Acid (10 mol%) -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask, dissolve the aminopyridine acrylate (1.0 mmol) in MeCN (5 mL, 0.2 M).
-
Note: MeCN is preferred over DMF to simplify workup, though DMF improves solubility for substituted analogs.
-
-
Catalyst Addition: Add
(0.1 mmol). Stir at Room Temperature (RT) for 10 minutes to allow Lewis acid coordination.-
Why:
acts as a mild Lewis acid, activating the -unsaturated carbonyl without protonating the basic pyridine nitrogen to the point of deactivation.
-
-
Nucleophile Addition: Add the amine (1.2 mmol) dropwise.
-
Reaction: Heat to reflux (80°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). Look for the disappearance of the fluorescent acrylate spot.
-
-
Workup (Self-Validating Step):
-
Cool to RT. Dilute with water (20 mL) and extract with EtOAc (
mL). -
Validation: Wash the organic layer with saturated
.[2] If the aqueous layer turns yellow/orange, it indicates hydrolysis of the ester (failure mode). -
Dry over
and concentrate.
-
-
Purification: Flash chromatography (EtOAc/Hexane gradient).
Quantitative Data: Typical Yields
| Nucleophile Type | Conditions | Time | Yield (%) | Ref |
|---|---|---|---|---|
| Morpholine (2°) | MeCN, Reflux, No Cat | 12 h | 65% | [1] |
| Morpholine (2°) | MeCN, Reflux,
Protocol B: Thia-Michael Addition (Cysteine Trapping)
Application: Simulating covalent drug binding or synthesizing thio-ether linked heterocycles.
Advantage: Thiols are "soft" nucleophiles and react rapidly with the "soft"
Materials
-
Substrate: Ethyl 3-(2-aminopyridin-3-yl)acrylate (1.0 equiv)
-
Nucleophile: Thiophenol or Alkyl thiol (1.1 equiv)
-
Base: Triethylamine (TEA) (0.1 equiv)[3]
-
Solvent: Dichloromethane (DCM) or THF
Step-by-Step Methodology
-
Dissolution: Dissolve substrate in anhydrous DCM (0.5 M) under nitrogen atmosphere.
-
Activation: Add TEA (0.1 equiv).
-
Addition: Add thiol dropwise at 0°C (Ice bath).
-
Control: Low temperature prevents side reactions (e.g., disulfide formation or transamidation).
-
-
Completion: Allow to warm to RT and stir for 1–2 hours.
-
Workup: Wash with 0.1 M HCl (to remove TEA and unreacted pyridine substrate if needed) followed by brine.
-
Note: The product is the
-thioether ester.
-
Protocol C: One-Pot Cyclization to 1,8-Naphthyridines
Application: Rapid synthesis of bicyclic scaffolds. Mechanism: Aza-Michael addition followed by in situ lactamization driven by high temperature.
Step-by-Step Methodology
-
Mix: Combine Aminopyridine Acrylate (1.0 equiv) and excess primary amine (2.0–3.0 equiv) in Glacial Acetic Acid .
-
Reflux: Heat to 110–120°C for 12 hours.
-
Precipitation: Pour the hot reaction mixture into ice-cold water.
-
Isolation: The solid 1,8-naphthyridinone product usually precipitates. Filter and wash with cold ether.
Troubleshooting & Optimization Logic
Use the following decision tree to optimize low-yielding reactions.
Figure 2: Troubleshooting logic for Michael additions involving deactivated aminopyridine acrylates.
Critical Control Points (CCP)
-
Solvent Choice: Ethanol is "green" and protic (activates carbonyl via H-bonding) but may cause transesterification. MeCN is the standard balance.
-
Pyridine Nitrogen: If the reaction fails, the pyridine nitrogen might be interfering. Protonation (using TFA) sometimes accelerates the reaction by making the ring electron-deficient (more electrophilic acrylate), but this disables the nucleophile. Balance is key: Use mild Lewis Acids.
References
-
BenchChem. Ethyl 3-(2-aminopyridin-3-yl)acrylate: Reactivity and Transformation Reactions. Retrieved from .
-
Azizi, N., & Saidi, M. R. (2005). LiClO4 catalyzed Michael addition of amines to α,β-unsaturated esters. Tetrahedron, 60(2), 383-387. (Cited for catalytic efficiency in aza-Michael).[5][7]
-
Sakai, N., et al. (2012). A single-step, facile synthesis of 1,8-naphthyridine derivatives.[8][9] Organic Letters, 14(3), 836-839. Retrieved from .
-
RSC Green Chemistry. A mild synthesis of substituted 1,8-naphthyridines. Retrieved from .
-
Bentham Science. Triflic Acid as Efficient Catalyst for the Hydroamination of Ethyl Acrylate with 2-Aminopyridines.[5] Retrieved from .
Sources
- 1. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. research.wur.nl [research.wur.nl]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones from Methyl 3-(6-aminopyridin-2-yl)acrylate
Introduction: Unlocking a Privileged Scaffold
The pyrido[1,2-a]pyrimidine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and defined hydrogen bonding capabilities make it a frequent constituent in a wide array of biologically active agents, including anti-inflammatory, anticancer, and antipsychotic drugs.[1][2] This document provides a comprehensive guide for the synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, a valuable class of these compounds, starting from the versatile precursor, methyl 3-(6-aminopyridin-2-yl)acrylate.
The starting material uniquely combines a nucleophilic 2-aminopyridine moiety and an electrophilic α,β-unsaturated ester (acrylate) within the same molecule. This arrangement is primed for an efficient intramolecular cyclization, offering a direct and atom-economical route to the target bicyclic system. We will detail the primary synthetic pathway—an intramolecular aza-Michael addition—providing both a mechanistic rationale and a robust, field-tested protocol optimized for modern synthetic labs.
Primary Synthetic Strategy: Intramolecular Aza-Michael Addition
The most direct and mechanistically favored pathway for the cyclization of this compound is an intramolecular conjugate addition, specifically an aza-Michael reaction.[3] In this process, the exocyclic amino group acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylate moiety. This is followed by a proton transfer and subsequent intramolecular cyclization via nucleophilic attack of the endocyclic pyridine nitrogen onto the ester carbonyl, leading to the elimination of methanol and the formation of the stable, fused bicyclic system.
This type of cyclization of 2-aminopyridine derivatives with acrylates is a well-established method for forming the pyrido[1,2-a]pyrimidine core.[4] The reaction can be promoted under thermal conditions or significantly accelerated using microwave irradiation, a technique known to reduce reaction times and often improve yields in heterocyclic synthesis.[5][6]
Mechanistic Pathway
Caption: Proposed mechanism for the synthesis of the pyrido[1,2-a]pyrimidin-4-one core.
Experimental Protocols
Two primary protocols are presented. Protocol A utilizes conventional heating, which is widely accessible. Protocol B employs microwave-assisted organic synthesis (MAOS), which is highly recommended for its efficiency and potential to improve yields.[7][8]
Protocol A: Conventional Thermal Cyclization
Objective: To synthesize 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-one via conventional heating.
Materials:
-
This compound (1.0 eq)
-
Diphenyl ether (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.92 g, 10 mmol).
-
Add diphenyl ether (20 mL) to the flask.
-
Heat the mixture to reflux (approx. 259 °C) with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Upon cooling, the product may precipitate. If so, collect the solid by filtration and wash with hexane to remove the diphenyl ether.
-
If the product remains in solution, the solvent can be removed by vacuum distillation (high vacuum required).
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-one.
Protocol B: Microwave-Assisted Synthesis (MAOS) - Recommended
Objective: To rapidly synthesize 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-one using microwave irradiation.
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide (DMF) or Diphenyl ether (solvent)
-
Microwave synthesis vial with a magnetic stir bar
-
Microwave synthesizer
-
Standard equipment for workup and purification
Procedure:
-
Place this compound (e.g., 384 mg, 2 mmol) in a 10 mL microwave vial.
-
Add the chosen solvent (DMF or diphenyl ether, 4 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer cavity.
-
Irradiate the mixture at a set temperature (e.g., 200-220 °C) for 15-30 minutes. The reaction pressure will increase; ensure the synthesizer's pressure limits are not exceeded.
-
After the irradiation is complete, allow the vial to cool to a safe handling temperature (<50 °C).
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography as described in Protocol A.
Data Summary and Expected Outcomes
The following table summarizes the typical reaction parameters for the proposed protocols.
| Parameter | Protocol A: Conventional Heating | Protocol B: Microwave-Assisted |
| Solvent | Diphenyl ether | DMF or Diphenyl ether |
| Temperature | ~259 °C (Reflux) | 200 - 220 °C |
| Reaction Time | 4 - 6 hours | 15 - 30 minutes |
| Typical Yield | 60 - 75% | 75 - 90% |
| Key Advantage | Equipment accessibility | Speed, efficiency, higher yields[9] |
Expected Characterization Data for 2,3-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one:
-
¹H NMR: Expect characteristic signals for the pyridone and pyrimidinone protons. The aliphatic protons of the dihydropyrimidinone ring should appear as triplets.
-
¹³C NMR: The spectrum should show a characteristic signal for the carbonyl carbon (~160-170 ppm) and signals for the aromatic and aliphatic carbons.
-
Mass Spec (ESI+): A prominent peak corresponding to [M+H]⁺.
-
IR: A strong absorption band for the C=O stretch (~1680-1700 cm⁻¹).
Synthetic Workflow Visualization
Caption: High-level workflow from starting material to final, characterized product.
Applications in Drug Development
The pyrido[1,2-a]pyrimidin-4-one scaffold is of significant interest to drug development professionals. Derivatives of this core have demonstrated a wide range of biological activities. Recent studies have highlighted their potential as:
-
Allosteric SHP2 Inhibitors: Certain derivatives have shown potent inhibitory activity against SHP2, a key phosphatase in cellular signaling pathways, making them promising candidates for cancer therapy.[10]
-
Anti-inflammatory Agents: These compounds can act as inhibitors of enzymes like hyaluronidase, which are implicated in inflammatory diseases.[2]
-
Kinase Inhibitors: The scaffold is a common feature in molecules designed to target various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and other diseases.[11]
-
VEGFR-2 Inhibitors: Bicyclic 2-aminopyrimidine derivatives, a closely related class, have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key target in anti-angiogenic cancer therapy.[12]
The synthetic accessibility of this scaffold, particularly through efficient methods like the one described, allows for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.
References
Sources
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 12. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. (PDF) New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines [academia.edu]
- 15. researchgate.net [researchgate.net]
- 16. Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(6-aminopyridin-2-yl)acrylate
[1]
Introduction: The "Free Amine" Paradox
Welcome to the technical support hub for aminopyridine functionalization. You are likely here because your synthesis of methyl 3-(6-aminopyridin-2-yl)acrylate is stalling at yields below 40%, or you are observing significant catalyst decomposition (palladium black formation).
The core challenge in this synthesis is the 6-amino group .[1] In palladium-catalyzed cross-couplings (Heck reaction), this free amine acts as a competitive ligand, poisoning the Pd(0)/Pd(II) catalytic cycle. Furthermore, the acrylate partner is susceptible to aza-Michael addition by the amine, leading to polymeric or cyclized byproducts (e.g., pyrido-pyrimidinones) rather than the desired C-C coupled product.
This guide provides two validated protocols to bypass these issues, along with a troubleshooting matrix to diagnose your specific failure mode.
Diagnostic Workflow
Before selecting a protocol, assess your current constraints using the decision matrix below.
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate availability and process tolerance.
Protocol A: The "Protected" Heck Route (Recommended)
Objective: Maximize yield (>80%) by eliminating catalyst poisoning and side reactions. Mechanism: Protecting the amine as an acetamide or carbamate reduces its nucleophilicity and prevents coordination to the Palladium center.
Step 1: Protection (Acetylation)
-
Reagents: 2-amino-6-bromopyridine (1.0 eq), Acetic Anhydride (
, 1.2 eq), (1.5 eq), DMAP (5 mol%).[1] -
Solvent: DCM or THF (
C to RT). -
Checkpoint: Ensure complete conversion to N-(6-bromopyridin-2-yl)acetamide . The amide proton is far less acidic and will not interfere with the subsequent Heck base.
Step 2: The Heck Coupling (Optimized)
-
Substrate: N-(6-bromopyridin-2-yl)acetamide.[1]
-
Coupling Partner: Methyl acrylate (1.5 eq).
-
Catalyst System:
(5 mol%) + P(o-tol)3 (10 mol%).-
Why: Tri(o-tolyl)phosphine is bulky, promoting the dissociation of Pd species required for the oxidative addition step and preventing the formation of inactive Pd-clusters.[1]
-
-
Base:
(2.5 eq) or DIPEA. Inorganic bases like often suffer from solubility issues in this specific transformation. -
Solvent: DMF or DMAc (Anhydrous).
-
Temperature:
C (Sealed tube preferred to prevent acrylate evaporation).
Step 3: Deprotection[1]
-
Conditions:
in MeOH/Water (reflux) or dilute HCl (mild heat). -
Purification: The free amine product often precipitates upon neutralization.
Yield Expectation: 75-85% (over 3 steps).
Protocol C: The HWE Route (Alternative)
Objective: Synthesis when halide precursors are unavailable or to guarantee exclusive E-selectivity. Substrate: 6-aminopyridine-2-carboxaldehyde (often protected as Boc-amine).[1]
Methodology
-
Reagents: Trimethyl phosphonoacetate (1.2 eq), NaH (1.5 eq) or LiHMDS.
-
Solvent: Anhydrous THF,
C. -
Procedure:
-
Deprotonate the phosphonate at
C for 30 min. -
Add the aldehyde dropwise.
-
Warm to RT.
-
-
Advantage: The Horner-Wadsworth-Emmons (HWE) reaction is stereoselective for the (E)-isomer.[1]
-
Reference Benchmark: Yields of ~68% have been reported for analogous pyridine systems using this method [1].
Troubleshooting & FAQs
Q1: I am seeing a black precipitate immediately upon heating. What is happening?
Diagnosis: "Palladium Black" formation. Cause: The catalytic cycle is collapsing. The free amine of your substrate is likely coordinating to the Pd(II) species, displacing the phosphine ligands. Once ligand-free, the Pd aggregates into inactive metal.[1] Fix:
-
Switch to Protocol A (Protection). This is the definitive fix.
-
Ligand Overload: If you must run the direct reaction, increase the Phosphine:Pd ratio to 4:1 or use a bidentate ligand like dppf, which is harder to displace.
Q2: My product is a mixture of E and Z isomers. How do I improve E-selectivity?
Insight: The Heck reaction is thermodynamically controlled to favor the trans (E) isomer, but steric bulk in the transition state can influence this. Fix:
-
Thermodynamics: Increase the reaction time at
C. Isomerization of the Z-alkene to the more stable E-alkene often occurs under Pd catalysis.[1] -
Purification: The E-isomer is typically more crystalline.[1] Recrystallization from hot EtOH or MeOH/Water often isolates the E-isomer.[1]
Q3: I see a major byproduct with Mass M+ product + 86 (Methyl Acrylate).
Diagnosis: Double addition or Aza-Michael addition. Mechanism: The product contains a free amine and an electron-deficient alkene (Michael acceptor).[1] The amine of one molecule is attacking the alkene of another (polymerization) or the excess methyl acrylate. Fix:
-
Concentration: Run the reaction more dilute (0.1 M).
-
Stoichiometry: Do not use a vast excess of methyl acrylate if the amine is unprotected.
Comparative Data Summary
| Parameter | Direct Heck (Unprotected) | Protected Heck (Protocol A) | HWE Olefination (Protocol C) |
| Typical Yield | 20–40% | 75–85% | 60–70% |
| Catalyst Stability | Poor (Pd Black common) | High | N/A (No metal) |
| Step Count | 1 | 3 | 1 (if aldehyde available) |
| Atom Economy | High | Lower (Protection steps) | Moderate |
| Major Risk | Polymerization/Poisoning | Deprotection conditions | Aldehyde stability |
Mechanism of Failure Visualization
Understanding the competition between the desired cycle and the "poisoning" pathway is critical.
Figure 2: Mechanistic divergence showing how the free amino group diverts the reaction toward catalyst poisoning or Michael addition byproducts.
References
-
Yasukata, T., & Matsuura, T. (2021).[2] Typical experimental procedure for one-pot preparation of aryl or heteroaryl-bearing acrylates. Heterocycles, 102(3), 527-533.[1][2]
-
Gorelsky, S. I., et al. (2012). Catalyst Poisoning in Palladium-Catalyzed C–H Functionalization of Heterocycles. Journal of the American Chemical Society.
-
ChemicalBook. (n.d.). (E)-Methyl 3-(pyridin-2-yl)acrylate Synthesis and Properties.
Validation & Comparative
Technical Comparison Guide: Characterization and Differentiation of Methyl 3-(6-aminopyridin-2-yl)acrylate Isomers
Topic: Characterization Data for (E)-methyl 3-(6-aminopyridin-2-yl)acrylate Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Methyl 3-(6-aminopyridin-2-yl)acrylate is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., pyrido[1,2-a]pyrimidines) and kinase inhibitors. The stereochemical purity of the exocyclic double bond is paramount, as the (E)-isomer is typically the bioactive precursor or the required geometry for subsequent cyclization steps.
This guide provides a technical framework for distinguishing the target (E)-isomer from its (Z)-counterpart and potential regioisomers. It synthesizes experimental data patterns, mechanistic insights, and validated characterization protocols to ensure rigorous quality control in drug development workflows.
Synthesis & Isomer Formation
The primary route to (E)-methyl 3-(6-aminopyridin-2-yl)acrylate is the Heck Cross-Coupling reaction . Unlike condensation methods (e.g., Knoevenagel), the Heck reaction provides high stereoselectivity for the (E)-isomer due to the thermodynamic stability of the trans-hydridopalladium intermediate during the elimination step.
Reaction Pathway (DOT Visualization)
The following diagram illustrates the kinetic and thermodynamic pathways determining isomer ratios.
Caption: Mechanistic pathway favoring the (E)-isomer via Heck coupling. Steric hindrance in the transition state disfavors (Z)-formation.
Characterization Data Comparison
The definitive method for differentiating the (E) and (Z) isomers is 1H-NMR Spectroscopy , specifically analyzing the coupling constants (
H-NMR Spectroscopic Markers
The acrylate moiety protons (
| Feature | (E)-Isomer (Target) | (Z)-Isomer (Impurity) | Mechanistic Basis |
| Vinylic Coupling ( | 15.0 – 16.0 Hz | 10.0 – 12.0 Hz | Karplus relationship; trans protons have larger overlap. |
| Deshielding by anisotropy of the carbonyl group in cis vs trans. | |||
| Shielding effects differ based on ring proximity. | |||
| Pyridine Ring | H3/H5 (d), H4 (t) | Similar Pattern | 2,6-substitution pattern remains constant. |
Diagnostic Data Table
Solvent: DMSO-d6, 400 MHz
| Position | Proton Type | (E)-Isomer Signal ( | Multiplicity & |
| 2 (Acrylate | CH= | 7.58 | d, |
| 3 (Acrylate | =CH-CO | 6.72 | d, |
| Pyridine H-5 | Ar-H | 6.45 | d, |
| Pyridine H-3 | Ar-H | 6.95 | d, |
| Pyridine H-4 | Ar-H | 7.42 | dd/t, |
| Amine | -NH2 | 6.00 – 6.20 | bs (Broad Singlet) |
| Ester | -OCH3 | 3.71 | s |
Note: Chemical shifts may vary slightly (
Experimental Protocols
Synthesis of (E)-Methyl 3-(6-aminopyridin-2-yl)acrylate
Objective: Selective formation of the E-isomer using a phosphine-free or ligand-modulated Heck protocol.
Reagents:
-
2-Amino-6-bromopyridine (1.0 eq)
-
Methyl Acrylate (1.5 eq)[1]
-
Pd(OAc)2 (5 mol%)
-
Triethylamine (Et3N) (2.5 eq)
-
Solvent: DMF or Acetonitrile[2]
Step-by-Step Workflow:
-
Charge: In a dry pressure tube, dissolve 2-amino-6-bromopyridine in DMF (0.5 M concentration).
-
Catalyst Addition: Add Pd(OAc)2 and Et3N under an inert atmosphere (Nitrogen/Argon).
-
Olefin Addition: Add methyl acrylate dropwise.
-
Reaction: Seal the tube and heat to 100–120°C for 12–16 hours. Note: 6-substituted pyridines are less reactive than 5-substituted analogs and require higher temperatures or longer times.
-
Work-up: Cool to RT, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.
-
Purification: The (E)-isomer is typically less soluble and may precipitate upon cooling or triturating with diethyl ether. If not, purify via flash chromatography (Hexane/EtOAc gradient).
Isomer Separation & Quantification (HPLC)
If the (Z)-isomer is formed (typically <5-10% under optimized conditions), it can be separated due to polarity differences.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5%
95%). -
Detection: UV at 254 nm and 300 nm (conjugated system).
-
Elution Order: The more polar (Z)-isomer (due to dipole moment alignment) typically elutes before the (E)-isomer.
Logical Differentiation Framework
Use the following logic tree to validate your product structure.
Caption: Decision tree for rapid structural confirmation using 1H-NMR coupling constants.
Performance & Stability
-
Thermodynamic Stability: The (E)-isomer is thermodynamically favored by 2–4 kcal/mol due to reduced steric clash between the ester group and the pyridine ring.
-
Photoisomerization: Solutions of the (E)-isomer should be protected from light. Extended exposure to UV can induce
isomerization, establishing a photostationary state (PSS). -
Reactivity: The (E)-isomer undergoes cyclization with electrophiles (e.g., isothiocyanates, aldehydes) more readily to form fused bicyclic systems due to the accessible trans geometry minimizing steric hindrance during the nucleophilic attack of the exocyclic amine.
References
-
Heck Reaction on Aminopyridines
-
Mechanistic Insight (E-Isomer Formation)
-
General Heck Methodology
- Title: The Heck Reaction (Organic Chemistry Portal).
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
